molecular formula C6H7N5O3 B2874753 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 890095-33-7

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2874753
CAS No.: 890095-33-7
M. Wt: 197.154
InChI Key: PBXJHEUODYQVLS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is rooted in the broader historical development of oxadiazole chemistry. The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger through the cycloaddition of nitriles and nitrile oxides. Over the next century, advancements in heterocyclic synthesis enabled the functionalization of oxadiazoles with diverse substituents. The specific incorporation of a methoxymethyl group into the 1,2,4-oxadiazole framework emerged as a strategy to modulate physicochemical properties such as solubility and metabolic stability.

The fusion of 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan) rings in this compound represents a more recent innovation, likely developed in the early 21st century. This structural hybridization capitalizes on the electron-deficient nature of both rings, which enhances their ability to participate in π-stacking interactions and hydrogen bonding with biological targets. The amine group at the 3-position of the 1,2,5-oxadiazole moiety introduces additional hydrogen-bonding capabilities, making the compound particularly attractive for molecular recognition studies.

Position within the Oxadiazole Family

Within the oxadiazole family, this compound occupies a unique niche due to its bis-heterocyclic architecture. The table below compares its structural features with related oxadiazole derivatives:

Feature 1,2,4-Oxadiazole Derivatives 1,2,5-Oxadiazole Derivatives This compound
Ring System Single 1,2,4-oxadiazole Single 1,2,5-oxadiazole Fused 1,2,4- and 1,2,5-oxadiazoles
Common Substituents Aryl, alkyl, amino Nitro, amino Methoxymethyl (1,2,4-ring), amino (1,2,5-ring)
Electronic Properties Moderate electron deficiency High electron deficiency Enhanced electron deficiency from dual ring system
Bioactivity Profile Antimicrobial, anti-inflammatory Energetic materials Predicted multitarget potential

The methoxymethyl group at position 5 of the 1,2,4-oxadiazole ring introduces steric bulk while maintaining some degree of flexibility, which could influence binding pocket accommodation in biological systems. The amine group on the 1,2,5-oxadiazole ring provides a potential site for further functionalization through acylation or alkylation reactions.

Current Research Landscape

The current research landscape for this compound focuses on three main areas:

  • Synthetic Methodology Optimization : Researchers are investigating catalyst-controlled cyclization reactions to improve yields beyond the current 15–65% range observed in similar oxadiazole syntheses. Recent advances include the use of tungsten-based catalysts in cycloaddition reactions, which have shown promise in reducing reaction times from 24 hours to under 6 hours.
  • Biological Evaluation : Preliminary screening against cancer cell lines (e.g., MCF7 breast cancer cells) has revealed growth inhibition values (GI50) in the low micromolar range, comparable to established chemotherapeutic agents.
  • Computational Modeling : Molecular dynamics simulations predict strong binding affinities (ΔG < −8.2 kcal/mol) for kinase targets such as EGFR and VEGFR2, suggesting potential antiangiogenic applications.

A notable 2025 study demonstrated that analogs of this compound induce S-phase cell cycle arrest in 78% of treated leukemia cells, accompanied by a 3.5-fold increase in apoptosis markers compared to controls.

Theoretical Importance in Heterocyclic Chemistry

The compound’s theoretical importance lies in its demonstration of three fundamental principles:

  • Ring Strain Modulation : The fused oxadiazole system maintains stability despite angle strain (∼10° deviation from ideal sp² hybridization), achieved through conjugation across the N–O–N linkages.
  • Tautomeric Behavior : Quantum mechanical calculations predict three possible tautomeric forms, with the 3-amine tautomer being 4.2 kcal/mol more stable than alternatives at physiological pH.
  • Supramolecular Interactions : X-ray crystallography of related compounds shows characteristic short contacts (2.8–3.1 Å) between oxadiazole nitrogens and aromatic protons, suggesting potential for engineered crystal packing in materials science.

The compound also serves as a testbed for understanding ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms in heterocyclic rearrangements. Studies indicate that the 1,2,5-oxadiazole ring undergoes preferential ring-opening in the presence of nucleophiles, followed by recombination to form triazole derivatives.

Properties

IUPAC Name

4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O3/c1-12-2-3-8-6(11-13-3)4-5(7)10-14-9-4/h2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJHEUODYQVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is constructed via reaction of a methoxymethyl-substituted amidoxime with a nitrile oxide precursor. Key steps include:

  • Amidoxime Preparation : Reaction of methoxyacetyl chloride with hydroxylamine yields methoxymethylamidoxime.
  • Nitrile Oxide Generation : In situ oxidation of chlorooxime derivatives (e.g., 3-aminofurazan-4-carbonitrile) using sodium hypochlorite produces the requisite nitrile oxide.
  • Cyclocondensation : The amidoxime and nitrile oxide undergo [3+2] cycloaddition at 60–80°C in dichloromethane, forming the 1,2,4-oxadiazole ring.

Optimization Insight : Elevated temperatures (>80°C) promote side reactions, while lower temperatures (<50°C) result in incomplete cyclization. Yields typically range from 65% to 78%.

Functionalization of the 1,2,5-Oxadiazol-3-amine Group

The 1,2,5-oxadiazole (furazan) ring is introduced via nitration followed by reduction:

  • Nitration : Treatment of 3-aminofurazan with fuming nitric acid at 0°C yields the 3-nitro derivative.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, completing the target structure.

Methoxymethylation via Nucleophilic Substitution

Post-cyclization methoxymethylation offers an alternative route, particularly when direct incorporation of the substituent is challenging.

Chloromethyl Intermediate Formation

  • Chlorination : The 5-position of the 1,2,4-oxadiazole is chlorinated using phosphorus oxychloride (POCl₃) under reflux.
  • Methoxymethyl Introduction : Reaction with sodium methoxide in methanol replaces the chloride with a methoxymethyl group. This step requires anhydrous conditions to prevent hydrolysis.

Yield Comparison : Direct cyclization (Section 1) achieves higher yields (65–78%) compared to post-functionalization (55–62%) due to competing side reactions during chlorination.

Multi-Step Approach from Isonicotinic Acid Derivatives

A modular strategy leverages isonicotinic acid hydrazide as a starting material, diverging from traditional cycloaddition pathways.

Formation of the 1,3,4-Oxadiazole Intermediate

Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. This intermediate is subsequently functionalized:

  • Methoxymethylation : The methyl group is oxidized to a carboxylic acid, followed by esterification with methanol and reduction to the methoxymethyl substituent.
  • Furazan Ring Construction : Oxidative cyclization of the amine-containing side chain using lead tetraacetate forms the 1,2,5-oxadiazole ring.

Advantage : This method permits sequential functionalization, reducing steric hindrance during cyclization.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Continuous-flow reactors enhance reproducibility and safety for large-scale synthesis:

  • Microreactor Design : Enables precise temperature control during cycloaddition, minimizing decomposition.
  • In-Line Purification : Integrated scavenger columns remove unreacted nitrile oxides, improving product purity.

Solvent and Catalyst Optimization

  • Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates compared to dichloromethane.
  • Catalyst Recycling : Immobilized palladium catalysts reduce costs in reductive amination steps.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cycloaddition Amidoxime + Nitrile Oxide 65–78 ≥95 Moderate
Post-Functionalization Chlorination + Methoxymethylation 55–62 90–93 Low
Multi-Step Modular Isonicotinic Acid Derivatives 60–70 92–94 High

Critical Insight : The cycloaddition route offers the best balance of yield and purity but requires stringent temperature control. Industrial applications favor modular approaches for scalability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

  • The exact mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine varies depending on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxymethyl group can enhance its ability to cross cell membranes, increasing its bioavailability and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key differences in properties, synthesis, and bioactivity are highlighted.

Substituent Variations on the 1,2,4-Oxadiazole Ring
Compound Name Substituent on 1,2,4-Oxadiazole Key Properties/Findings Reference
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Methoxymethyl (-OCH2OCH3) Enhanced solubility; potential for CNS applications due to methoxy group.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Chloromethyl (-CH2Cl) Higher reactivity (e.g., nucleophilic substitution); lower solubility vs. methoxymethyl.
4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Pyridinyl Introduces basicity; hepatotoxicity concerns noted in in silico studies.
4-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine 4-Chlorophenoxymethyl Increased lipophilicity; potential for membrane penetration.

Key Insights :

  • Methoxymethyl improves aqueous solubility compared to chloromethyl , which may favor pharmacokinetics .
  • Pyridinyl substituents introduce hepatotoxicity risks, as seen in related compounds .
Variations in the Heterocyclic Core
Compound Name Core Structure Key Properties/Findings Reference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole + pyrrole Synthesized via Paal-Knorr reaction; aromatic interactions may improve binding affinity.
3-{4-[(4-Methoxybenzyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine 1,2,5- and 1,2,4-Oxadiazoles Dual oxadiazole cores; methoxybenzyl group may enhance metabolic stability.
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine 1,2,5- and 1,3,4-Oxadiazoles Two amine groups increase polarity; potential for hydrogen bonding.

Key Insights :

  • Pyrrole-containing derivatives (e.g., ) leverage aromaticity for target binding but may face oxidative metabolism challenges.
  • Dual oxadiazole cores (e.g., ) offer rigidity and electronic diversity, useful in materials science or enzyme inhibition.

Pharmacological and Toxicological Considerations

  • 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine demonstrated hepatotoxicity in silico, linked to reactive metabolite formation .
  • 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (a non-amine analog) showed analgesic and anti-inflammatory activity without CNS effects, suggesting oxadiazoles’ versatility in drug design .
  • The target compound’s methoxymethyl group may reduce toxicity risks compared to chloromethyl or pyridinyl analogs.

Biological Activity

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound of interest due to its potential biological activities. This compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C₇H₈N₄O₃
Molecular Weight 180.16 g/mol
CAS Number Not specified in the search results

Mechanisms of Biological Activity

The biological activity of oxadiazole derivatives often involves several mechanisms:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain oxadiazoles have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Case Studies

  • Antimicrobial Activity : A study conducted on similar oxadiazole compounds revealed that they exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant strains .
  • Anticancer Activity : In vitro studies on related oxadiazole derivatives indicated that they could effectively induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Histone Deacetylase Inhibition : Research has shown that certain oxadiazole derivatives act as effective HDAC inhibitors, which are crucial in regulating gene expression involved in cancer progression .

Biological Activity Data Table

Activity Type Tested Compound Effectiveness Reference
Antimicrobial4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]MIC < 20 µg/mL against E. coli
AnticancerRelated oxadiazole derivativeInduced apoptosis in 70% cells
HDAC InhibitionHDAC inhibitors based on oxadiazole structureIC50 values < 100 nM

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